1,2-Dimethoxypropane

Catalog No.
S572209
CAS No.
7778-85-0
M.F
C5H12O2
M. Wt
104.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dimethoxypropane

CAS Number

7778-85-0

Product Name

1,2-Dimethoxypropane

IUPAC Name

1,2-dimethoxypropane

Molecular Formula

C5H12O2

Molecular Weight

104.15 g/mol

InChI

InChI=1S/C5H12O2/c1-5(7-3)4-6-2/h5H,4H2,1-3H3

InChI Key

LEEANUDEDHYDTG-UHFFFAOYSA-N

SMILES

CC(COC)OC

Synonyms

1,2-dimethoxypropane

Canonical SMILES

CC(COC)OC
  • Physical and Chemical Properties

    DMP's physical and chemical properties, such as its boiling point, density, and solubility, have been investigated using various techniques like molecular dynamics simulations. These studies aim to understand its behavior in different environments and interactions with other molecules. For instance, one study investigated the structure and dynamics of DMP in aqueous and non-aqueous solutions using simulations, providing insights into its solvation behavior [].

  • Membrane Interactions

    DMP's ability to interact with biological membranes, such as those surrounding cells, has also been explored through theoretical studies. Researchers have used simulations to understand how DMP diffuses through these membranes, potentially providing information on its potential use as a drug delivery agent or for studying membrane dynamics [].

1,2-Dimethoxypropane is an organic compound with the molecular formula C5H12O2C_5H_{12}O_2 and a CAS number of 7778-85-0. It is a colorless liquid that possesses a mild, ether-like odor. This compound is classified as a simple ether, specifically derived from propylene glycol where both hydroxyl groups are substituted with methoxy groups. Its structure features two ether functional groups attached to a propane backbone, contributing to its polarity and ability to form hydrogen bonds with other molecules .

Currently, there is limited research on the specific mechanism of action of DMP in biological systems. However, its solubility in organic solvents and ability to form hydrogen bonds suggest potential applications in areas like drug delivery or as a solvent in biological research [].

  • Decomposition: Under acidic or basic conditions, it can decompose back into propylene glycol and methanol.
  • Nucleophilic Substitution: The ether groups in 1,2-dimethoxypropane are susceptible to nucleophilic substitution reactions, where a nucleophile can displace one of the methoxy groups.
  • Hydrolysis: In the presence of water and acid, it can react quantitatively to yield acetone and methanol, making it useful for determining water content in samples .

1,2-Dimethoxypropane can be synthesized through various methods:

  • Condensation Reaction: A common synthesis route involves the condensation of propylene glycol with methanol under acidic conditions. This reaction yields 1,2-dimethoxypropane as the primary product .
  • Etherification: Another approach includes the etherification of propylene glycol using methyl iodide or dimethyl sulfate in the presence of a base .

Recent studies have focused on the interaction of 1,2-dimethoxypropane with biological membranes. Simulations have been employed to understand how this compound diffuses through lipid bilayers and interacts with cellular structures. Such insights could inform its potential use in drug delivery systems or as a model compound for studying membrane dynamics.

1,2-Dimethoxypropane shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1,2-DimethoxypropaneC5H12O2C_5H_{12}O_2Contains two methoxy groups; acts as a water scavenger.
2,2-DimethoxypropaneC5H12O2C_5H_{12}O_2Similar structure but has different reactivity; used in dehydration reactions.
Diethyl etherC4H10OC_4H_{10}OSimpler structure; more volatile; commonly used as an anesthetic.
Dimethyl sulfoxideC2H6OSC_2H_6OSContains sulfur; known for its ability to penetrate biological membranes and solvate polar compounds.
Propylene glycolC3H8O2C_3H_{8}O_2A diol that serves as a precursor; lacks ether functional groups compared to 1,2-dimethoxypropane.

The distinct feature of 1,2-dimethoxypropane lies in its dual ether functionality combined with its specific reactivity patterns which differentiate it from these similar compounds. Its application as both a solvent and water scavenger further underscores its unique role in chemical processes .

XLogP3

-0.1

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids]

Pictograms

Flammable

Flammable

Other CAS

7778-85-0

Dates

Modify: 2023-08-15

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